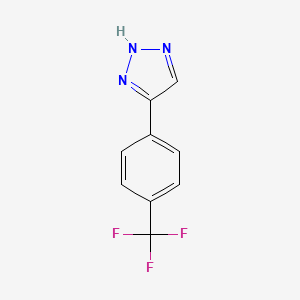
4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable entity in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts. The reaction conditions generally include:
Catalyst: Copper(I) iodide (CuI)
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN)
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium
Reduction: LiAlH₄ in dry ether
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted triazoles
科学研究应用
4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory, antifungal, and anticancer agent.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
作用机制
The mechanism of action of 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which can inhibit enzyme activity or modulate receptor function. The pathways involved often include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes.
相似化合物的比较
- 4-(Trifluoromethyl)phenylhydrazine
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenylacetic acid
Comparison: Compared to these similar compounds, 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole is unique due to its triazole ring, which imparts additional stability and reactivity. The presence of the trifluoromethyl group further enhances its biological activity, making it more effective in various applications.
生物活性
The compound 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its potential applications in pest control and medicinal chemistry, particularly in the context of anti-cancer and anti-microbial properties.
This compound can be synthesized through various methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method has been shown to yield high purity products with significant regioselectivity under optimized conditions . The compound's structure features a trifluoromethyl group, which enhances its lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound encompasses several key areas:
1. Pest Control
Research indicates that this compound exhibits potent insecticidal and acaricidal activities. It has been formulated into pest control agents effective against various agricultural pests at lower concentrations. The compound's mechanism of action likely involves interference with critical biological pathways in target organisms .
| Activity | Target Organisms | Effectiveness |
|---|---|---|
| Insecticidal | Various agricultural pests | Effective at low doses |
| Acaricidal | Mites | High efficacy reported |
2. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of triazole derivatives. For instance, compounds related to this compound have demonstrated significant growth inhibition against a panel of human cancer cell lines. One notable study reported that derivatives showed GI50 values in the nanomolar range against acute myeloid leukemia (AML) cells .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 7h | M9 ENL1 AML | 0.56 |
| 7a | M9 ENL1 AML | 1.9 |
3. Anti-Microbial Activity
The compound has also been evaluated for its anti-microbial properties. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis through the inhibition of DprE1 protein activity. This suggests potential as a therapeutic agent for tuberculosis treatment .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Study on Hybrid Compounds : A study synthesized novel hybrids of 1,2,3-triazoles linked with benzoxazoles and tested their anti-tubercular activity. The results indicated that certain derivatives exhibited significant inhibition against DprE1 with IC50 values below 6 μg/mL .
- In Vitro Testing : Another investigation screened triazole derivatives against a variety of cancer cell lines. The most potent compounds were identified based on their ability to inhibit NF-κB signaling pathways, crucial for cancer cell proliferation .
属性
分子式 |
C9H6F3N3 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
4-[4-(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-15-14-8/h1-5H,(H,13,14,15) |
InChI 键 |
NCZGZQWRTIFQKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNN=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















